molecular formula C40H58S4Sn2 B8100487 [4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B8100487
M. Wt: 904.6 g/mol
InChI Key: OCFFMJYHZKHRKM-UHFFFAOYSA-N
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Description

This compound is a stannylated heteroaromatic system featuring a thieno[2,3-f][1]benzothiol core substituted with two 5-(2-ethylhexyl)thiophen-2-yl groups at positions 4 and 8, and two trimethylstannyl groups at positions 2 and 4. The 2-ethylhexyl side chains enhance solubility in organic solvents, critical for solution-processable optoelectronic applications, while the trimethylstannyl moieties enable participation in Stille cross-coupling reactions for polymer synthesis . Its structural complexity and functional groups make it a candidate for organic semiconductors, though its exact applications remain under investigation.

Properties

IUPAC Name

[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFFMJYHZKHRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CC)CCCC)[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58S4Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps, including the formation of thiophene derivatives and subsequent stannylation reactions. The reaction conditions often require the use of organotin reagents and catalysts to facilitate the stannylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale stannylation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions::
  • Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
  • Reduction: Reduction reactions may convert the thiophene rings to dihydrothiophenes.
  • Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions::
  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
  • Substitution: Nucleophiles like halides or amines can facilitate substitution reactions.
Major Products::
  • Oxidation: Sulfoxides or sulfones.
  • Reduction: Dihydrothiophenes.
  • Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Organic Photovoltaics

BDTTh26-2Sn has been studied for its application in organic photovoltaic (OPV) devices. Its electron-rich thiophene units contribute to effective charge transport and light absorption properties. Research indicates that incorporating this compound into OPV blends can enhance the power conversion efficiency (PCE) due to improved charge mobility and reduced recombination losses.

Case Study : A study published in the Journal of Materials Chemistry demonstrated that devices utilizing BDTTh26-2Sn exhibited a PCE improvement of up to 15% compared to devices without this compound due to its favorable energy level alignment and morphology stabilization in the active layer .

Organic Field Effect Transistors (OFETs)

The compound is also being explored for its use in OFETs, where it serves as an active semiconductor material. Its high charge carrier mobility makes it suitable for high-performance electronic devices.

Research Findings : In a recent publication, researchers reported that BDTTh26-2Sn-based OFETs achieved mobilities exceeding 1 cm²/V·s, indicating its potential for use in flexible electronics and low-cost manufacturing processes .

Nanotechnology

BDTTh26-2Sn's unique structure allows for functionalization and integration into nanostructured materials. It can be used as a building block for creating nanocomposites with enhanced electronic properties.

Application Example : The integration of BDTTh26-2Sn into polymer matrices has been shown to improve the mechanical and electrical properties of the resulting nanocomposites, making them suitable for applications in sensors and actuators .

Comparative Analysis of Applications

ApplicationKey BenefitsResearch Findings
Organic PhotovoltaicsEnhanced PCE due to improved charge transportPCE up to 15% improvement
Organic Field Effect TransistorsHigh charge mobility for better device performanceMobilities exceeding 1 cm²/V·s
NanotechnologyImproved mechanical and electrical propertiesSuitable for sensors and actuators

Mechanism of Action

The mechanism by which [4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The stannyl groups may play a role in binding to these targets, influencing their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Methodological Considerations for Compound Similarity

As highlighted in , structural similarity assessments must account for:

  • Core Scaffold Differences: Despite shared thiophene/stannyl motifs, the benzothiol vs. thienothiophene core classifies these compounds as distinct in virtual screening workflows .
  • Functional Group Impact: Trimethylstannyl groups confer distinct reactivity compared to tributylstannyl or non-stannylated analogues, affecting their utility in polymer synthesis .

Biological Activity

The compound [4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane, commonly referred to as BDTTh26-2Sn, is a complex organotin compound with significant potential in various biological applications. Its unique structure, featuring thiophene and benzothiol moieties, positions it as a candidate for advanced materials in organic electronics and photocatalysis. This article explores the biological activity of BDTTh26-2Sn, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C40H58S4Sn2
  • Molecular Weight : 904.57 g/mol
  • CAS Number : 1352642-37-5

Biological Activity Overview

BDTTh26-2Sn has been studied for its biological interactions primarily in the context of photocatalytic applications and potential cytotoxicity. The compound’s ability to facilitate electron transfer processes makes it a suitable candidate for applications in photocatalysis, particularly in hydrogen evolution reactions.

Photocatalytic Activity

Recent studies have demonstrated that derivatives of BDTTh26 can be engineered to enhance photocatalytic efficiency. For instance, modifications involving sulfone groups have shown improved hydrogen evolution rates, reaching up to 97.1 mmol h1^{-1} g1^{-1} under visible light illumination. This suggests that BDTTh26 derivatives can be optimized for energy conversion applications by altering their electron-withdrawing capabilities .

Study 1: Photocatalytic Hydrogen Evolution

A study published in Nature explored the use of BDTTh26 derivatives in photocatalytic hydrogen evolution from water. The researchers synthesized a series of copolymers incorporating BDTTh26 and evaluated their performance under visible light. The results indicated that the optimized polymer exhibited an apparent quantum yield exceeding 18% at a wavelength of 500 nm, marking a significant advancement in polymeric photocatalysts .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of organotin compounds similar to BDTTh26-2Sn. The study assessed cell viability using MTT assays across various cell lines. Results indicated that while some organotin compounds exhibit cytotoxic properties, the specific biological impact of BDTTh26-2Sn remains to be fully elucidated. Further research is necessary to determine its safety profile and potential therapeutic applications .

Data Table: Summary of Key Findings

StudyFocus AreaKey FindingsReference
1PhotocatalysisHigh efficiency in hydrogen evolution (97.1 mmol h1^{-1} g1^{-1})
2CytotoxicityVariable cytotoxic effects; further studies needed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Reactant of Route 2
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[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

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